molecular formula C18H24FN3O2 B12237191 2-{[2-(2,2-Dimethylcyclopropanecarbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine

2-{[2-(2,2-Dimethylcyclopropanecarbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine

Cat. No.: B12237191
M. Wt: 333.4 g/mol
InChI Key: RJTZAVLJLWKNFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[2-(2,2-Dimethylcyclopropanecarbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine is a complex organic molecule that features a fluoropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2,2-Dimethylcyclopropanecarbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine involves multiple steps:

    Formation of the Cyclopropane Ring: The initial step involves the formation of the 2,2-dimethylcyclopropane ring through a cyclopropanation reaction.

    Construction of the Octahydrocyclopenta[c]pyrrol Ring: This step involves the cyclization of intermediates to form the octahydrocyclopenta[c]pyrrol ring.

    Attachment of the Fluoropyrimidine Core: The final step involves the coupling of the fluoropyrimidine core to the previously formed intermediate via a methoxy linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane and pyrrol rings.

    Reduction: Reduction reactions can occur at the fluoropyrimidine core.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Probes: Utilized in the development of probes for studying biological systems.

Medicine

    Drug Development:

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-{[2-(2,2-Dimethylcyclopropanecarbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine exerts its effects involves interaction with specific molecular targets. The fluoropyrimidine core is known to interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The cyclopropane and pyrrol rings may interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the fluoropyrimidine core with the cyclopropane and pyrrol rings gives 2-{[2-(2,2-Dimethylcyclopropanecarbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine distinct chemical and biological properties. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents.

Properties

Molecular Formula

C18H24FN3O2

Molecular Weight

333.4 g/mol

IUPAC Name

[3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-(2,2-dimethylcyclopropyl)methanone

InChI

InChI=1S/C18H24FN3O2/c1-17(2)6-14(17)15(23)22-9-12-4-3-5-18(12,10-22)11-24-16-20-7-13(19)8-21-16/h7-8,12,14H,3-6,9-11H2,1-2H3

InChI Key

RJTZAVLJLWKNFU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1C(=O)N2CC3CCCC3(C2)COC4=NC=C(C=N4)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.